8-chloro-N-methyl-N-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-amine
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Overview
Description
8-chloro-N-methyl-N-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This compound is characterized by the presence of a chloro group, a methyl group, a phenyl group, and a trifluoromethyl group attached to the imidazo[1,5-a]pyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Mechanism of Action
Target of action
Imidazo[1,5-a]pyridines have been found to interact with a variety of biological targets, including GABA A receptors, cyclin-dependent kinases (CDKs), and calcium channels . The specific targets of “8-chloro-N-methyl-N-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-amine” would depend on its specific structure and functional groups.
Mode of action
The interaction of imidazo[1,5-a]pyridines with their targets can lead to a variety of effects, such as modulation of receptor activity, inhibition of kinase activity, or alteration of calcium channel function . The exact mode of action of “this compound” would need to be determined through experimental studies.
Biochemical pathways
The effects of imidazo[1,5-a]pyridines on their targets can influence various biochemical pathways. For example, modulation of GABA A receptors can affect neuronal signaling, while inhibition of CDKs can influence cell cycle progression . The specific pathways affected by “this compound” would depend on its specific targets.
Pharmacokinetics
The ADME properties of imidazo[1,5-a]pyridines can vary widely depending on their specific structures. Factors such as solubility, stability, and binding affinity can influence their absorption, distribution, metabolism, and excretion . The specific ADME properties of “this compound” would need to be determined through experimental studies.
Result of action
The molecular and cellular effects of imidazo[1,5-a]pyridines can include changes in signal transduction, alterations in cell cycle progression, and modulation of neuronal activity . The specific effects of “this compound” would depend on its mode of action and biochemical pathways affected.
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of imidazo[1,5-a]pyridines . The influence of these factors on “this compound” would need to be determined through experimental studies.
Preparation Methods
The synthesis of 8-chloro-N-methyl-N-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-amine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the imidazo[1,5-a]pyridine core: This can be achieved through cyclocondensation reactions involving appropriate precursors.
Introduction of the chloro group: This step often involves chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
N-methylation and N-phenylation: These steps can be carried out using methylating agents like methyl iodide and phenylating agents such as phenylboronic acid in the presence of palladium catalysts.
Introduction of the trifluoromethyl group: This can be achieved using trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
8-chloro-N-methyl-N-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the removal of the chloro group or reduction of the imidazo[1,5-a]pyridine core.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chloro group to form new derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids to form new carbon-carbon bonds.
Scientific Research Applications
8-chloro-N-methyl-N-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, including infectious diseases and cancer.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals, as well as in material science for the synthesis of novel polymers and advanced materials.
Comparison with Similar Compounds
8-chloro-N-methyl-N-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-amine can be compared with other similar compounds, such as:
8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine: Lacks the N-methyl and N-phenyl groups, which may result in different biological activities and chemical reactivity.
N-methyl-N-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-amine: Lacks the chloro group, which may affect its reactivity in substitution reactions.
6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-amine: Lacks both the chloro and N-methyl-N-phenyl groups, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
8-chloro-N-methyl-N-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3N3/c1-21(11-5-3-2-4-6-11)14-20-8-13-12(16)7-10(9-22(13)14)15(17,18)19/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJCZRRRQHAJEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NC=C3N2C=C(C=C3Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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